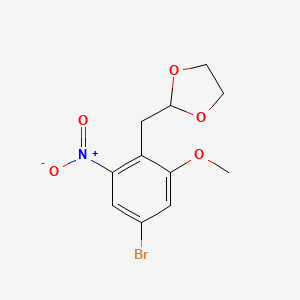

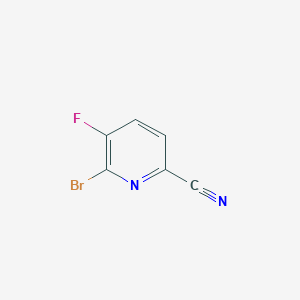

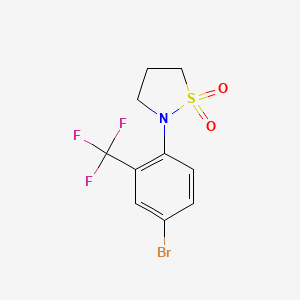

![molecular formula C8H6N4O3 B1378450 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1424612-37-2](/img/structure/B1378450.png)

3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Descripción general

Descripción

“3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a useful research chemical . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is represented by the InChI code:1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) . The molecular weight of the compound is 206.16 . Physical And Chemical Properties Analysis

The physical form of “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Fluorescent Probes and Dyes

This compound has been identified as a strategic component for optical applications due to its tunable photophysical properties. It can be used to create fluorescent molecules that are crucial for studying the dynamics of intracellular processes and chemosensors . The presence of electron-donating groups at position 7 on the fused ring can improve both absorption and emission behaviors, making it a valuable tool for designing solid-state emitters.

Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives, including 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, have shown significant potential as antitumor scaffolds. Their structural motif is conducive to drug discovery, with great synthetic versatility allowing for modifications that enhance anticancer activity .

Enzymatic Inhibitory Activity

The compound’s derivatives have been explored for their enzymatic inhibitory activity. This application is particularly promising in the development of new drugs, as the pyrazolo[1,5-a]pyrimidine core can be tailored to target specific enzymes involved in disease processes .

Material Science

In material science, the compound’s derivatives can be used to develop new materials with desirable properties such as enhanced stability or specific interactions with other molecules. This can lead to advancements in the creation of novel materials for various industrial applications .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of structurally diverse pyrazole derivatives. These derivatives have a wide range of synthetical, biological, and photophysical properties, making them valuable in the preparation of industrially and pharmaceutically crucial chemicals .

Biological Interactions

Due to its structural characteristics, 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can act as a chelating agent for ions, which is beneficial for studying bio-macromolecular interactions. This application is vital for understanding biological processes at the molecular level .

Organic Light-Emitting Devices (OLEDs)

The compound’s derivatives can be utilized in the development of OLEDs. Their solid-state emission intensities and stability make them comparable to commercial probes, which can be advantageous in creating more efficient and durable OLEDs .

Ionic or Molecular Sensing

The heterocyclic compounds derived from this acid can be employed in ionic or molecular sensing applications. Their ability to act as weak bases or acids, depending on the nature of their substituent groups, allows for the detection and measurement of various ions or molecules .

Safety and Hazards

Direcciones Futuras

While the specific future directions for “3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid” are not mentioned in the retrieved papers, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . These include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

The primary target of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is the AMP-activated protein kinase (AMPK) . AMPK is a key regulatory protein involved in the energy homeostasis of individual cells as well as the whole organism .

Mode of Action

The compound interacts with its target, AMPK, by inhibiting its activity . This inhibition is achieved through direct interaction with the ATP-binding pocket of the kinase, forming hydrogen bonds similar to the interaction of adenine .

Biochemical Pathways

The inhibition of AMPK affects various biochemical pathways. AMPK is involved in the regulation of energy homeostasis, and its inhibition can disrupt this balance . The exact downstream effects depend on the specific cellular context and the pathways that are active in those cells.

Pharmacokinetics

The compound is a powder at room temperature , suggesting that it could be administered orally. Its molecular weight is 206.16 g/mol , which is within the range that is generally considered favorable for oral bioavailability.

Result of Action

The inhibition of AMPK by 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can have various molecular and cellular effects. For example, it can disrupt energy homeostasis within cells . The exact effects would depend on the specific cellular context.

Propiedades

IUPAC Name |

3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSHYAPSHZJSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C(=O)N)N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

CAS RN |

1424612-37-2 | |

| Record name | 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

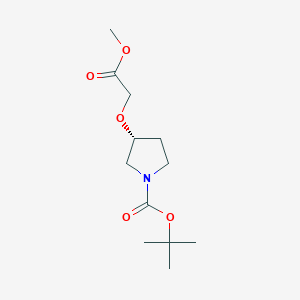

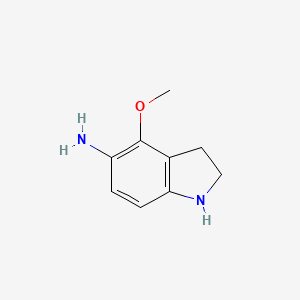

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)

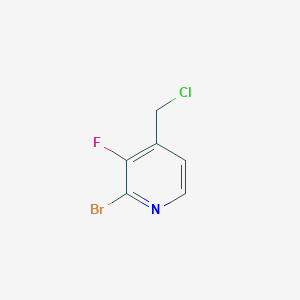

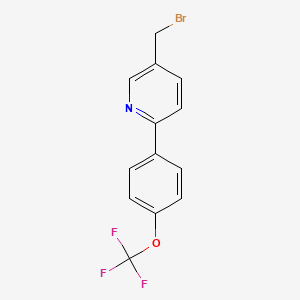

![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

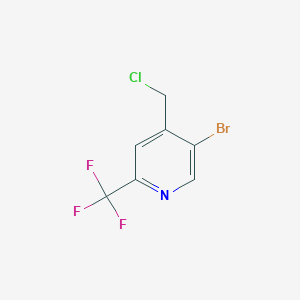

![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)